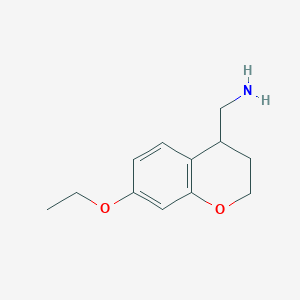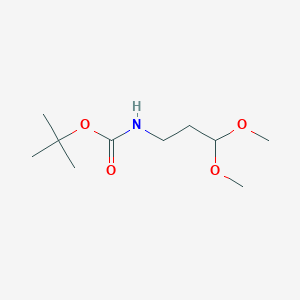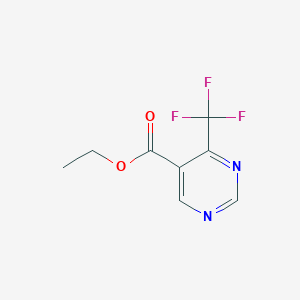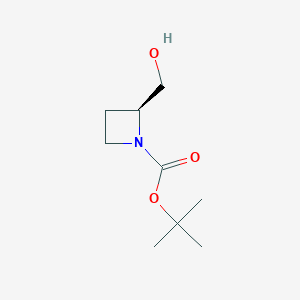
(7-Ethoxychroman-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Ethoxychroman-4-yl)methanamine is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as MEM and has been studied extensively for its ability to modulate neurotransmitter release in the brain.
Wissenschaftliche Forschungsanwendungen
(7-Ethoxychroman-4-yl)methanamine has been studied extensively for its potential therapeutic properties. It has been shown to modulate neurotransmitter release in the brain, specifically by increasing the release of dopamine and norepinephrine. This makes it a potential treatment for a variety of neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
The mechanism of action of (7-Ethoxychroman-4-yl)methanamine involves its ability to increase the release of dopamine and norepinephrine in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This, in turn, leads to increased activation of postsynaptic receptors, resulting in the observed physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (7-Ethoxychroman-4-yl)methanamine are primarily related to its ability to modulate neurotransmitter release in the brain. Increased dopamine and norepinephrine release has been shown to improve mood, attention, and cognitive function. Additionally, (7-Ethoxychroman-4-yl)methanamine has been shown to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (7-Ethoxychroman-4-yl)methanamine in lab experiments is its specificity for dopamine and norepinephrine release. This allows for more targeted research into the effects of these neurotransmitters on various physiological and behavioral processes. However, a limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of test subjects.
Zukünftige Richtungen
For research on (7-Ethoxychroman-4-yl)methanamine include further exploration of its potential therapeutic properties, particularly in the treatment of neurological and psychiatric disorders. Additionally, research into the underlying mechanisms of its effects on neurotransmitter release may lead to the development of more targeted treatments for these disorders. Finally, further investigation into the potential toxic effects of this compound will be necessary to ensure its safety for use in human subjects.
Synthesemethoden
The synthesis of (7-Ethoxychroman-4-yl)methanamine involves the reaction of 7-ethoxy-4-chromanone with methylamine. The reaction is carried out in the presence of a catalyst such as sodium ethoxide or sodium hydride. The resulting product is then purified using column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
192449-10-8 |
|---|---|
Produktname |
(7-Ethoxychroman-4-yl)methanamine |
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
(7-ethoxy-3,4-dihydro-2H-chromen-4-yl)methanamine |
InChI |
InChI=1S/C12H17NO2/c1-2-14-10-3-4-11-9(8-13)5-6-15-12(11)7-10/h3-4,7,9H,2,5-6,8,13H2,1H3 |
InChI-Schlüssel |
JFNLFJFFMQUNAS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C(CCO2)CN |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C(CCO2)CN |
Synonyme |
2H-1-Benzopyran-4-methanamine,7-ethoxy-3,4-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)




![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)


![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)


![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)